4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile
Description
Structural Classification and Nomenclature
4-Aminopyrrolo[2,1-f]triazine-6-carbonitrile is a bicyclic heterocyclic compound characterized by a fused pyrrole-triazine core. Its systematic IUPAC name is 4-aminopyrrolo[2,1-f]triazine-6-carbonitrile , reflecting the positions of functional groups and the connectivity of the fused rings. The molecular formula C₇H₅N₅ (molecular weight: 159.15 g/mol) underscores its nitrogen-rich composition, with a cyano group at position 6 and an amino group at position 4.
Key Structural Features:
- Bicyclic framework : A pyrrole ring fused to a 1,2,4-triazine moiety, creating a planar, aromatic system.
- Bridgehead nitrogen : The triazine ring contains a bridgehead nitrogen atom at position 1, contributing to electronic delocalization.
- Functional groups : The amino (-NH₂) and cyano (-CN) groups introduce sites for hydrogen bonding and electrophilic reactivity.
Table 1: Key Identifiers of 4-Aminopyrrolo[2,1-f]triazine-6-carbonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 937049-27-9 | |
| Molecular Formula | C₇H₅N₅ | |
| IUPAC Name | 4-Aminopyrrolo[2,1-f]triazine-6-carbonitrile | |
| SMILES | N#CC1=CN2C(=NC=N2)C(=N1)N |
Historical Context of Pyrrolo[2,1-f]triazine Research
Pyrrolo[2,1-f]triazines were first synthesized in the 1970s but gained prominence in the 1990s with their incorporation into C-nucleosides as purine mimetics. The discovery of remdesivir , a pyrrolo[2,1-f]triazine-containing antiviral drug, revitalized interest in this scaffold during the COVID-19 pandemic. Early synthetic routes relied on cyclization of pyrrole derivatives, but advancements in transition metal catalysis and regioselective functionalization (e.g., bromination at C-7) enabled scalable production.
Significance in Heterocyclic Chemistry
This compound exemplifies a privileged scaffold in medicinal chemistry due to its versatility in targeting diverse biological pathways. Its structural resemblance to purines allows mimicry of adenosine/guanosine in nucleic acid interactions, while the electron-deficient triazine ring facilitates π-stacking and interactions with enzyme active sites.
Applications in Drug Discovery:
- Antiviral Agents : Derivatives inhibit RNA-dependent RNA polymerases (RdRp) in norovirus and SARS-CoV-2.
- Kinase Inhibitors : Potent activity against VEGFR-2, EGFR, and ALK kinases in cancer therapeutics.
- Hedgehog Signaling Pathway Modulation : Derivatives disrupt oncogenic signaling in basal cell carcinoma.
Table 2: Synthetic Methods for Pyrrolo[2,1-f]triazine Derivatives
The scaffold’s synthetic adaptability and pharmacological relevance cement its role in heterocyclic chemistry, driving ongoing research into novel derivatives with enhanced bioactivity.
Properties
IUPAC Name |
4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-2-5-1-6-7(9)10-4-11-12(6)3-5/h1,3-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWMCJDHVVWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717617 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937049-27-9 | |
| Record name | 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of viral infections.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes or proteins. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile with analogous pyrrolo-triazine and pyrrolo-imidazole derivatives, focusing on structural variations, synthetic routes, and biological implications.
Structural and Functional Group Variations
Key Contrasts
| Parameter | This compound | Pyrrolo[1,2-c]imidazole Derivatives |
|---|---|---|
| Core Structure | Pyrrolo-triazine | Pyrrolo-imidazole |
| Clinical Relevance | FDA-approved antiviral agent | Experimental (no clinical data) |
| Synthetic Complexity | High (multi-step prodrug synthesis) | Moderate (one-pot condensation) |
| Substituent Impact | Amino/nitrile critical for polymerase inhibition | Aryl groups modulate solubility/binding |
Biological Activity
4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile (CAS No. 937049-27-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of this compound is . The structure features a pyrrolo-triazine framework with a carbonitrile group, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in disease pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies highlight the following mechanisms:
- Cell Cycle Modulation : The compound may interfere with cell cycle progression in cancer cells by targeting key regulatory proteins.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
- Signal Transduction Pathways : Inhibition of specific signaling pathways associated with cell proliferation and survival has been observed.
Research Findings and Case Studies
Several studies have documented the biological effects of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against bacterial pathogens | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Study: Antitumor Activity
In a study focusing on the antitumor effects of this compound against breast cancer cells (MCF-7), researchers observed a dose-dependent inhibition of cell proliferation. The study indicated that treatment with the compound led to increased levels of apoptosis markers and decreased expression of anti-apoptotic proteins.
Case Study: Antimicrobial Efficacy
Another investigation tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.
Preparation Methods
Direct Construction via N-Amination and Cyclization (Formamidine Acetate Method)
A scalable and efficient method involves the synthesis of the pyrrolo[2,1-F]triazine core by:
- Starting from 2-cyanopyrrole as the key building block.
- Amination of 2-cyanopyrrole to form N-amino-2-cyanopyrrole intermediate.
- Cyclization using formamidine acetate to form the triazine ring.
This method was developed to be facile and scalable, suitable for industrial applications.
- Preparation of monochloramine in methyl tert-butyl ether (MTBE) at low temperatures (-8 ± 2 °C) by reaction of aqueous ammonia with sodium hypochlorite.
- Amination of 2-cyanopyrrole with monochloramine in MTBE at 0–5 °C, yielding N-amino-2-cyanopyrrole.
- Addition of formamidine acetate and heating to 85–90 °C to induce cyclization forming the target triazine.
- Isolation by filtration, washing, and drying to obtain high purity product.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Monochloramine preparation | -8 ± 2 °C, MTBE | N/A | N/A | Used immediately in amination |
| Amination of 2-cyanopyrrole | 0–5 °C, N2 atmosphere | ~98 | N/A | Monitored by HPLC |
| Cyclization with formamidine | 85–90 °C, 20 h | ~85-90 | >98 | MTBE distilled off during step |
This method achieves high purity (>98%) and good yields (~85-90%) of 4-aminopyrrolo[2,1-F]triazine-6-carbonitrile and is supported by detailed HPLC monitoring and isolation protocols.
Halogenation Followed by Substitution (Iodination Method)
An alternative approach involves halogenation (iodination) of the parent pyrrolo[2,1-F]triazine compound to generate 4-amino-7-iodopyrrolo[2,1-F]triazine, which can be further functionalized.
- Starting material: 4-aminopyrrolo[2,1-F]triazine.
- Iodination using iodine or iodine chloride in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at low temperatures (-25 to -10 °C).
- Addition of acetic acid and N-iodosuccinimide to facilitate iodination.
- Neutralization with sodium sulfite and sodium carbonate solution, followed by crystallization, filtration, and drying.
Typical Reaction Conditions and Results:
| Parameter | Example 1 | Example 2 | Example 4 |
|---|---|---|---|
| Starting material | 80 g (0.6 mol) | 900 g (6.71 mol) | 80 g (0.6 mol) |
| Solvent | 400 mL DMF | 4000 mL DMF | 450 mL DMAc |
| Iodine or Iodine chloride | 181.8 g iodine (1.2 equiv) | 2000 g iodine (1.2 equiv) | 181.8 g iodine (1.2 equiv) |
| Temperature | -25 to -10 °C | -25 to -10 °C | -25 to -10 °C |
| Reaction time | 3 h + 1 h (N-iodosuccinimide) | 3 h + 1 h (N-iodosuccinimide) | 3 h + 1 h (N-iodosuccinimide) |
| Work-up | Alkali solution addition, pH 9, filtration, drying | Same as Example 1 | Same as Example 1 |
| Yield (%) | 84% | 86% | 90% |
| Purity (%) | >98% | >98% | >98% |
This iodination method is well-documented for producing high-purity iodinated derivatives, which are useful intermediates for further functionalization.
Multi-Step Synthetic Strategies from Pyrrole Derivatives
Literature also reports multi-step synthetic sequences starting from substituted pyrroles, involving:
- N-amination of pyrrole derivatives using chloramine or other aminating agents.
- Formation of key intermediates such as methylsulfanyl-pyrrolo[2,1-F]triazine derivatives.
- Cyclization and functional group transformations including halogenation and methylation.
- Use of reagents like POCl3 to selectively chlorinate the triazine ring for further substitution.
These methods provide diverse synthetic routes to access various substituted pyrrolo[2,1-F]triazine derivatives, including the 4-amino-6-carbonitrile compound, often tailored for specific medicinal chemistry applications.
Comparative Summary of Preparation Methods
Research Findings and Notes
- The monochloramine-based amination and cyclization method is notable for its simplicity, scalability, and environmental friendliness, avoiding harsh conditions and complex purification.
- Iodination protocols are well-optimized to achieve high regioselectivity and purity, with detailed temperature and stoichiometry controls to maximize yield and minimize by-products.
- Multi-step synthetic strategies provide access to a broader range of derivatives but may involve more complex purification and lower overall yields.
- Analytical techniques such as HPLC, pH monitoring, and vacuum drying to moisture content <0.1% are critical quality control steps in these preparations.
- Nitrogen atmosphere protection is commonly employed to prevent oxidation and side reactions during sensitive steps.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile derivatives?
- Methodology : Multi-component reactions (MCRs) are commonly employed. For example, hydrazine hydrate, ethyl acetoacetate, aldehydes, and malononitrile can be condensed in aqueous media using catalysts like tetra-n-butylammonium bromide (TBAB) under reflux. This approach yields pyranopyrazole carbonitriles with high regioselectivity and yields (>85%) .
- Optimization : Catalyst loading (10 mol% TBAB) and reaction time (25–30 minutes) are critical for minimizing side products. Reaction progress is monitored via TLC, and products are purified via recrystallization (ethanol or ethanol-DMF mixtures) .
Q. How can researchers confirm the structural identity of synthesized 4-aminopyrrolo[2,1-f][1,2,4]triazine derivatives?
- Analytical Techniques :
- ¹H/¹³C NMR : Characteristic signals include NH2 protons at δ 5.5–6.5 ppm and aromatic protons in the pyrrolotriazine ring (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Stretching vibrations for nitrile (C≡N) at ~2200 cm⁻¹ and amino (N–H) at ~3300–3400 cm⁻¹ .
- X-ray Crystallography : CCDC-971311 provides crystallographic data for related pyranopyrazole carbonitriles, confirming bond angles and ring conformations .
Q. What are the primary biological activities associated with pyrrolotriazine-carbonitrile scaffolds?
- Antiviral Applications : Derivatives like GS-441524 (a Remdesivir intermediate) show efficacy against RNA viruses by inhibiting viral polymerases .
- Antitumor Potential : Analogues with electron-withdrawing substituents (e.g., nitro groups) exhibit cytotoxicity via kinase inhibition .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of pyrrolotriazine-carbonitrile hybrids?
- Catalyst Effects : TBAB enhances reaction rates by stabilizing intermediates via ion-pair interactions, favoring 6-cyano-substituted products. Silica-supported tetramethylguanidine (SiO2TMG) under solvent-free conditions increases yields (up to 98%) by reducing side reactions .
- Solvent Impact : Aqueous media reduce byproduct formation compared to organic solvents, as seen in MCRs for pyranopyrazoles .
Q. What strategies resolve contradictions in reported biological activities of pyrrolotriazine derivatives?
- Structure-Activity Relationship (SAR) : Modifying substituents at the 4-amino position (e.g., aryl vs. alkyl groups) alters binding affinity to viral targets. For example, 4-(thiophen-2-yl) derivatives show enhanced antiviral activity compared to phenyl analogues .
- In Vitro vs. In Vivo Discrepancies : Poor bioavailability of nitrile-containing compounds may require prodrug strategies (e.g., esterification) to improve pharmacokinetics .
Q. How can computational modeling guide the design of 4-aminopyrrolotriazine-based inhibitors?
- Docking Studies : Molecular docking with viral polymerases (e.g., SARS-CoV-2 RdRp) identifies key interactions between the triazine ring and catalytic residues (e.g., Lys545, Asp760) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability of intermediates during synthesis .
Q. What are the challenges in scaling up lab-scale synthesis of 4-aminopyrrolotriazine-carbonitriles?
- Purification : Recrystallization from ethanol-DMF mixtures is effective for small batches but impractical for large-scale production. Alternative methods like column chromatography or continuous flow synthesis are under investigation .
- Byproduct Management : Side reactions (e.g., hydrolysis of nitrile to amide) are mitigated by controlling pH (<7) and temperature (<100°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
